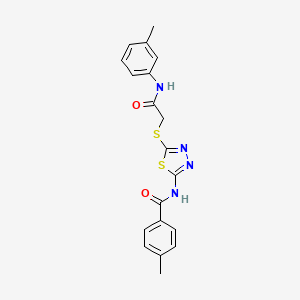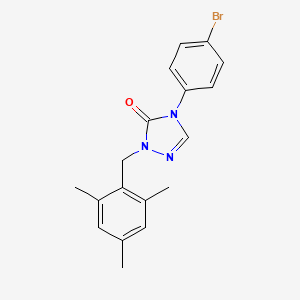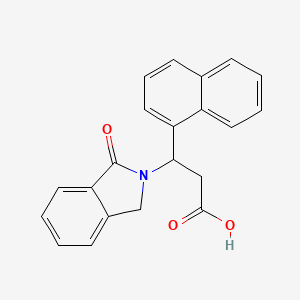![molecular formula C22H27NO6S B2738750 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1993481-42-7](/img/structure/B2738750.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a tert-butyl group, a sulfonyl group, and an acrylate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety. The acrylate group is a derivative of acrylic acid and is known for its reactivity in polymerization reactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The acrylate group is known for its reactivity in polymerization reactions. The sulfonyl group could potentially undergo various reactions, such as reduction or substitution .Aplicaciones Científicas De Investigación
Polymer and Materials Science
Several studies have focused on the synthesis and characterization of polymers incorporating acrylate compounds for their unique properties, such as photochromism, thermal stability, and antifouling capabilities.
Photochromic Properties : Acrylate monomers containing azobenzene groups have been synthesized and used to prepare polymers with photochromic properties. These materials show trans-cis isomerization of the side chain azobenzene fragments when illuminated with light, which could be utilized in optical data storage and sensors (Ortyl, Janik, & Kucharski, 2002).
Thermal Stability : Certain acrylate compounds, like 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are known to be effective thermal stabilizers, protecting polymers against degradation caused by heat or mechanical stress. This stabilization mechanism is crucial for extending the lifespan of various polymer-based materials (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Antifouling and Hemocompatibility : Sulfobetaine copolymers containing hydrophobic components have been developed through the postpolymerization modification of poly(pentafluorophenyl acrylate). These materials exhibit antifouling properties and hemocompatibility, making them suitable for biomedical applications, such as in the development of blood-contacting devices (Woodfield, Zhu, Pei, & Roth, 2014).
Development of Novel Compounds
Research has also been directed towards the synthesis of novel compounds with specific functionalities, such as catalysts for asymmetric reactions and materials for solar cell applications.
Catalysts for Asymmetric Reactions : Sulfonyl acrylonitriles have been explored for their potential as pro-apoptotic agents in cancer cells, indicating a potential application in the development of cancer therapeutics. These compounds' unique functional groups and reactivity offer a pathway for synthesizing novel molecules with significant biological activities (Shen et al., 2015).
Solar Cell Applications : Organic sensitizers, including those based on acrylate compounds, have been engineered for solar cell applications, demonstrating high conversion efficiencies. These sensitizers' design and synthesis are crucial for improving the performance of dye-sensitized solar cells, contributing to the advancement of renewable energy technologies (Kim et al., 2006).
Propiedades
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)15-7-10-17(11-8-15)30(25,26)20(21(24)29-6)14-23-16-9-12-18(27-4)19(13-16)28-5/h7-14,23H,1-6H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNUAVASCHLIS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
methanone](/img/structure/B2738671.png)
![N-[2-[4-(Dimethylamino)-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2738674.png)
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)


![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)



![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)
